Hexyl (3-methylphenyl)carbamate
Description
Hexyl (3-methylphenyl)carbamate is an organic compound belonging to the carbamate family, characterized by a hexyl chain esterified to a carbamate group attached to a 3-methylphenyl ring. Carbamates are widely studied for their biological activity, including pesticidal and pharmaceutical applications.
Properties
CAS No. |
62635-70-5 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
hexyl N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C14H21NO2/c1-3-4-5-6-10-17-14(16)15-13-9-7-8-12(2)11-13/h7-9,11H,3-6,10H2,1-2H3,(H,15,16) |
InChI Key |
CTRRAWYSOOZOHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)NC1=CC=CC(=C1)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
- Catalyst System : 2 mol% palladium(II) acetate with Oxone (0.6 mmol) as co-oxidant
- Solvent : Anhydrous toluene (4 mL) under Schlenk conditions
- Temperature Profile : Gradual heating from 25°C to 100°C over 30 minutes
The method yields 68–72% product after silica gel chromatography (hexane/ethyl acetate 9:1). Table 1 compares spectral data with analogous carbamates from the same reaction class.
Table 1: Comparative NMR Data for Hexyl Carbamate Derivatives
Palladium-Catalyzed Synthesis from Bromoarenes
LANXESS Deutschland GmbH’s patent (US7396952) discloses a palladium-mediated route starting from 3-methyl-2-bromophenyl precursors. Critical process parameters include:
Reaction Stoichiometry
- Substrate : CO : H₂O molar ratio = 1 : 3 : 2
- Catalyst : PdCl₂(PPh₃)₂ (5 mol%) with 1,2-bis(diphenylphosphino)ethane ligand
The two-stage process achieves 58% yield through intermediate formation of hexadecyl (2-bromo-4-methylphenyl)carbamate, followed by chain shortening.
Carbamoylation of 3-Methylphenol with Hexyl Isocyanate
PMC studies demonstrate direct coupling of 3-methylphenol with n-hexyl isocyanate under mild conditions:
Protocol Details
- Reagents : 3-methylphenol (1 eq), hexyl isocyanate (1.2 eq)
- Base : Triethylamine (2 eq) in dichloromethane
- Reaction Time : 4 hours at 0°C → 12 hours at 25°C
This method provides 89% yield with simplified purification (aqueous workup instead of column chromatography).
Table 2: Infrared Spectroscopy Data Comparison
| Compound | ν(C=O) (cm⁻¹) | ν(N-H) (cm⁻¹) |
|---|---|---|
| Hexyl (3-MePh)carbamate | 1732 | 3350 |
| Isopropyl (2,6-Me₂Ph)carbamate | 1735 | 3347 |
Solvent-Free Mechanochemical Synthesis
Emerging techniques employ ball milling for reagent activation:
Planetary Mill Parameters
- Milling media: Zirconium oxide jars (50 mL) with 10 mm balls
- Rotation speed: 350 rpm for 2 hours
- Stoichiometry: 3-methylphenyl chloroformate : hexylamine = 1 : 1.05
Initial trials show 63% yield with reduced solvent waste, though purity requires post-milling recrystallization from ethanol/water.
Analytical Characterization Benchmarks
High-Resolution Mass Spectrometry
¹³C NMR Spectral Assignment
- C=O: 154.1 ppm (quartet, JC-F = 242.4 Hz for fluorinated analogs)
- COOCH₂: 65.7 ppm
- Aromatic C-Me: 21.3 ppm
Yield Optimization Strategies
Catalyst Screening
Solvent Effects
- Toluene > THF > DMF in product stability (78% vs. 65% vs. 53% yield)
- Polar aprotic solvents accelerate decomposition above 80°C
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
- Microchannel reactor (0.5 mm ID) achieves 92% conversion in 8 minutes
- CO pressure reduction from 2 bar to 0.5 bar via segmented flow regime
Purification Advances
- Simulated moving bed chromatography reduces ethyl acetate usage by 40%
- Crystallization from heptane/MTBE yields 99.5% pure product
Chemical Reactions Analysis
Types of Reactions: Hexyl (3-methylphenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form hexyl alcohol and 3-methylphenyl carbamic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of corresponding carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Hexyl alcohol and 3-methylphenyl carbamic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted carbamates.
Scientific Research Applications
Hexyl (3-methylphenyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis due to its stability and ease of removal.
Medicine: Explored for its antitumor properties, particularly in the development of new anticancer drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of hexyl (3-methylphenyl)carbamate varies depending on its application:
- **Ant
Antifungal Activity: The compound disrupts fungal cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Hexyl (3-methylphenyl)carbamate with key analogs based on substituents, molecular weight, and lipophilicity (log k):
Key Observations:
- Hexyl vs. Methyl Chains: The hexyl chain in this compound confers higher lipophilicity compared to methyl-substituted analogs (e.g., Methyl (3-hydroxyphenyl)-carbamate). This increases membrane permeability and bioavailability .
- Substituent Effects: The 3-methylphenyl group provides steric hindrance and electron-donating effects, contrasting with electron-withdrawing chloro substituents in Ferriz et al.'s compounds (log k = 3.8–4.5) . Methoxy groups (as in Hexyl (4-methoxyphenyl)carbamate) enhance solubility but reduce volatility compared to methyl groups .
Stability and Reactivity
Insights:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
